molecular formula C16H17N3O5S B4682739 N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide

N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide

Cat. No. B4682739
M. Wt: 363.4 g/mol
InChI Key: NNAQUNLQCDVGLD-YVLHZVERSA-N
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Description

N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide, commonly known as DEEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized using a specific method and has shown promising results in various studies.

Mechanism of Action

DEEM works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. By inhibiting COX-2, DEEM can reduce inflammation in the body. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting AChE, DEEM can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
DEEM has been shown to exhibit a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, DEEM has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

DEEM has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity at low concentrations. However, DEEM has some limitations as well. It has poor solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DEEM. One potential area of investigation is its use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease. DEEM has been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine. By increasing the levels of acetylcholine in the brain, DEEM may be able to improve cognitive function in individuals with Alzheimer’s disease. Another potential area of research is the development of new synthetic methods for DEEM that can improve its solubility and reduce its toxicity. Overall, DEEM has shown great promise as a compound with potential applications in medicine, and further research is needed to fully explore its therapeutic potential.

Scientific Research Applications

DEEM has been extensively studied for its potential applications in medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. Due to its ability to inhibit the activity of certain enzymes, DEEM has been investigated for its potential use in the treatment of cancer, Alzheimer’s disease, and other neurodegenerative disorders.

properties

IUPAC Name

3,5-dihydroxy-N-[(Z)-1-[3-(methanesulfonamido)phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-10(11-4-3-5-13(6-11)19-25(2,23)24)17-18-16(22)12-7-14(20)9-15(21)8-12/h3-9,19-21H,1-2H3,(H,18,22)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAQUNLQCDVGLD-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide
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N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide
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N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide
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N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide
Reactant of Route 5
N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide
Reactant of Route 6
N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide

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